(3-benzoylphenyl) sulfamate
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Overview
Description
Sulfamic acid 3-benzoyl-phenyl ester is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant aromas and are commonly found in natural products such as fruits and flowers. This particular ester is derived from sulfamic acid and 3-benzoyl-phenol, combining the properties of both parent compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Esterification Reaction: The most common method for preparing esters involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst.
Thallium Salts Method: Phenyl esters can also be synthesized using thallium salts of phenols and the acid chloride of the corresponding acid.
Industrial Production Methods: Industrial production of esters typically involves large-scale esterification reactions using continuous flow reactors. The reaction conditions are optimized to achieve high yields and purity of the desired ester.
Chemical Reactions Analysis
Types of Reactions:
Hydrolysis: Esters can undergo hydrolysis to form the corresponding carboxylic acid and alcohol.
Reduction: Esters can be reduced to form alcohols or aldehydes depending on the reducing agent used.
Transesterification: Esters can undergo transesterification reactions to form different esters by reacting with another alcohol.
Common Reagents and Conditions:
Acid Catalysts: Sulfuric acid, hydrochloric acid.
Base Catalysts: Sodium hydroxide, potassium hydroxide.
Reducing Agents: Lithium aluminum hydride, diisobutylaluminum hydride.
Major Products:
Hydrolysis: Carboxylic acid and alcohol.
Reduction: Alcohols or aldehydes.
Transesterification: Different esters.
Scientific Research Applications
Sulfamic acid 3-benzoyl-phenyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of sulfamic acid 3-benzoyl-phenyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active sulfamic acid and 3-benzoyl-phenol, which can then interact with specific enzymes or receptors in biological systems . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Sulfamic Acid: A related compound with similar chemical properties but without the ester group.
Phenyl Benzoate: Another ester with a similar structure but different functional groups.
Benzyl Esters: A class of esters with similar reactivity and applications.
Uniqueness: Sulfamic acid 3-benzoyl-phenyl ester is unique due to its combination of sulfamic acid and 3-benzoyl-phenol, which imparts specific chemical and biological properties that are not found in other esters
Properties
Molecular Formula |
C13H11NO4S |
---|---|
Molecular Weight |
277.30 g/mol |
IUPAC Name |
(3-benzoylphenyl) sulfamate |
InChI |
InChI=1S/C13H11NO4S/c14-19(16,17)18-12-8-4-7-11(9-12)13(15)10-5-2-1-3-6-10/h1-9H,(H2,14,16,17) |
InChI Key |
WRPUJPPBHRVDQK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)OS(=O)(=O)N |
Origin of Product |
United States |
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